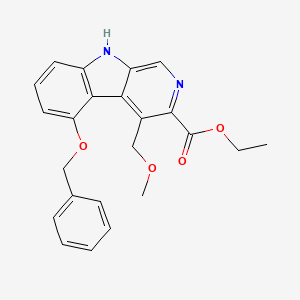

Ethyl 5-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate

Description

Ethyl 5-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate (ZK 91296) is a beta-carboline derivative and a positive allosteric modulator (agonist) of the gamma-aminobutyric acid type A (GABAA)/benzodiazepine receptor. Its structure features a benzyloxy group at position 5 and a methoxymethyl substituent at position 4, distinguishing it from classical benzodiazepines (BZDs) like midazolam. This compound has been studied for its neuropharmacological effects, particularly in modulating ethanol consumption in alcohol-preferring rats . ZK 91296’s mechanism involves enhancing GABAergic neurotransmission, which influences behavioral outcomes such as reduced ethanol intake in preclinical models .

Propriétés

IUPAC Name |

ethyl 4-(methoxymethyl)-5-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-3-28-23(26)22-16(14-27-2)20-18(12-24-22)25-17-10-7-11-19(21(17)20)29-13-15-8-5-4-6-9-15/h4-12,25H,3,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPXOWCKXUEKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401004051 | |

| Record name | Ethyl 5-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83910-34-3 | |

| Record name | ZK 91296 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083910343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

ZK 91296 peut être synthétisé par deux méthodes apparentées :

-

Première méthode

Étape 1 : Condensation de la méthoxyacétaldéhyde avec l'isopropylamine pour former la méthoxyacétaldéhyde isopropylimine.

Étape 2 : Traitement de la méthoxyacétaldéhyde isopropylimine avec le 4-benzyloxyindole dans l'acide acétique pour obtenir le 4-benzyloxy-3-(1-isopropylamino-2-éthoxyéthyl)indole.

Étape 3 : Réaction du produit avec le nitroacétate d'éthyle dans du toluène chaud pour former le 3-(4-benzyloxyindol-3-yl)-2-nitro-5-oxahexanoate d'éthyle.

Étape 4 : Réduction avec de l'hydrogène sur du nickel de Raney dans de l'éthanol pour donner le 3-(4-benzyloxyindol-3-yl)-2-amino-5-oxahexanoate d'éthyle.

Étape 5 : Cyclisation avec du paraformaldéhyde dans du benzène en reflux pour obtenir le produit final.

-

Deuxième méthode

Étape 1 : Cyclisation du 3-(4-benzyloxyindol-3-yl)-2-amino-5-oxahexanoate d'éthyle avec de l'acide glyoxylique pour donner un mélange de tétrahydrocarboline et de dihydrocarboline.

Étape 2 : Décarboxylation et déshydrogénation avec du soufre à 140 °C pour produire du ZK 91296.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Mécanisme d'action

ZK 91296 exerce ses effets en agissant comme un agoniste partiel aux récepteurs des benzodiazépines. Cela signifie qu'il se lie à ces récepteurs et les active, mais pas dans la même mesure que les agonistes complets comme le diazépam. Cet agonisme partiel peut expliquer pourquoi ZK 91296 nécessite une occupation plus élevée des récepteurs pour obtenir le même effet contre les convulsivants chimiques et pour les effets comportementaux. En outre, il a été identifié comme un inhibiteur de la protéine translocatrice, ce qui peut contribuer à ses effets pharmacologiques.

Applications De Recherche Scientifique

Neuropharmacological Applications

1.1. Benzodiazepine Receptor Modulation

ZK 91296 exhibits selective binding affinity to benzodiazepine receptors, which are crucial in modulating neurotransmitter activity within the central nervous system. This compound acts as a partial agonist at these receptors, leading to various pharmacological effects such as:

- Anxiolytic Effects : It has been shown to alleviate anxiety without significantly impairing cognitive functions, making it a potential candidate for treating anxiety disorders .

- Sedative Properties : The compound promotes sedation, providing a calming effect while maintaining clarity of consciousness .

1.2. Appetite Suppression

Research indicates that ZK 91296 can effectively suppress appetite and alter macronutrient preferences. In animal studies, administration of this compound resulted in a significant reduction in food intake at doses as low as 4 mg/kg . This effect is particularly relevant for developing treatments for obesity and related metabolic disorders.

2.1. Appetite Regulation Studies

In a study examining the anorectic effects of beta-carboline derivatives, ZK 91296 was administered intraperitoneally to rats. The results demonstrated that:

- Cumulative Food Intake : Rats treated with ZK 91296 showed a decrease in cumulative food intake compared to control groups, indicating its potential use in weight management strategies .

2.2. Benzodiazepine Receptor Interaction Studies

A series of experiments were conducted to evaluate the binding affinity and functional activity of ZK 91296 at benzodiazepine receptors:

- Binding Affinity : The compound exhibited high affinity for benzodiazepine receptors, with effective concentrations ranging from 0.5 to 22 nM .

- In Vivo Effects : While some analogs demonstrated anticonvulsant properties, ZK 91296 did not exhibit such effects but instead acted as an antagonist to diazepam's effects in certain contexts .

Mécanisme D'action

ZK 91296 exerts its effects by acting as a partial agonist at benzodiazepine receptors. This means it binds to these receptors and activates them, but not to the same extent as full agonists like diazepam. This partial agonism may explain why ZK 91296 requires higher receptor occupancy for the same effect against chemical convulsants and for behavioral effects . Additionally, it has been identified as a translocator protein inhibitor, which may contribute to its pharmacological effects .

Comparaison Avec Des Composés Similaires

Key Structural Insights :

- Beta-carbolines vs. Benzodiazepines : Unlike midazolam (a BZD), ZK 91296 lacks the traditional diazepine ring but retains high affinity for GABAA receptors due to its beta-carboline core .

- Substituent Impact : The 5-benzyloxy group in ZK 91296 may enhance lipophilicity and receptor binding compared to abecarnil, which has a phenyl group at position 6 .

Pharmacological and Functional Comparison

ZK 91296 and related compounds were tested for their effects on ethanol drinking in alcohol-preferring rats. Key findings include:

Table 2: Functional Outcomes in Ethanol Consumption Studies

| Compound | Class | Receptor Modulation | Ethanol Intake Reduction (Dose-Dependent) |

|---|---|---|---|

| ZK 91296 | Partial Agonist | GABAA | Moderate reduction at intermediate doses |

| Midazolam | Full Agonist | GABAA | Strong reduction at low doses |

| Ro 15-4513 | Inverse Agonist | GABAA | Increased ethanol intake |

| Abecarnil | Partial Agonist | GABAA | Mild reduction, lower efficacy than ZK 91296 |

Key Findings :

- Efficacy Spectrum: Midazolam, a full agonist, showed potent suppression of ethanol intake, whereas ZK 91296 (partial agonist) exhibited moderate effects, likely due to its lower intrinsic activity at GABAA receptors .

- Inverse Agonists: Ro 15-4513 and Ro 19-4603 (negative allosteric modulators) increased ethanol consumption, highlighting the bidirectional role of GABAA modulation in addictive behaviors .

- Beta-Carboline Specificity : ZK 91296 and abecarnil both target beta-carboline-sensitive GABAA subtypes, but differences in substituents (e.g., ZK 91296’s benzyloxy group) may confer distinct pharmacokinetic profiles .

Research Implications and Limitations

However, its partial agonist profile may limit clinical utility compared to full agonists like midazolam, which carry risks of sedation and dependence. Structural optimization of ZK 91296’s substituents could enhance selectivity for ethanol-related behaviors without adverse effects .

Activité Biologique

Talbutal is a barbiturate classified as a short to intermediate-acting sedative and hypnotic. Its primary mechanism of action involves modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS), leading to various pharmacological effects. This article explores the biological activity of Talbutal, including its pharmacodynamics, clinical implications, and potential side effects.

Talbutal exerts its effects by binding to GABA-A receptors, specifically at a distinct site associated with a chloride ionophore. This binding increases the duration for which the chloride ionophore remains open, enhancing the inhibitory effect of GABA on postsynaptic neurons in the thalamus. This prolonged inhibition can lead to various CNS effects ranging from sedation to anesthesia at higher doses .

Pharmacological Properties

- Classification : Barbiturate

- Duration of Action : Short to intermediate

- Molecular Weight : 54,288.16 Da

- Half-Life : Approximately 15 hours .

Clinical Applications

Talbutal is primarily used for:

- Sedation : It is effective in inducing sleep and reducing anxiety.

- Hypnosis : Used in situations requiring sedation before procedures.

Dosage varies based on individual needs, typically ranging from 2 to 10 mg administered multiple times daily depending on the condition being treated .

Side Effects and Toxicity

While Talbutal can be effective, it also has a range of potential side effects:

- Common Side Effects : Drowsiness, confusion, and respiratory depression.

- Serious Reactions : Acute poisoning can lead to coma, hypotension, and shock.

- Paradoxical Reactions : In some cases, patients may experience increased anxiety or agitation instead of sedation .

Case Study 1: Sedative Use in Anxiety Disorders

A study involving patients with anxiety disorders demonstrated that Talbutal effectively reduced symptoms when administered in controlled doses. Patients reported significant improvements in sleep quality and reduced anxiety levels after treatment over several weeks.

Case Study 2: Long-term Use and Monitoring

Long-term use of Talbutal has raised concerns regarding potential blood dyscrasias. Regular monitoring of blood counts is recommended due to risks such as neutropenia and jaundice observed in some patients during extended therapy .

Data Table: Pharmacological Effects of Talbutal

| Effect | Description |

|---|---|

| Sedation | Induces sleep; reduces anxiety |

| Hypnosis | Facilitates procedural sedation |

| CNS Depression | Can lead to coma at high doses |

| Toxicity | Symptoms include confusion, respiratory issues |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 5-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves multi-step reactions, including benzyloxy and methoxymethyl group introduction via nucleophilic substitution or esterification. For example, benzyl chloride or methoxymethyl chloride may serve as alkylating agents under basic conditions (e.g., NaH in DMF) . Purity is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with final purification via column chromatography or recrystallization .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and substitution patterns. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemistry and bond geometry. Infrared (IR) spectroscopy validates carbonyl and aromatic moieties .

Q. What solvents and storage conditions are optimal for maintaining compound stability?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for dissolution. Long-term storage requires anhydrous conditions at 0–6°C to prevent hydrolysis or oxidation. Stability under varying pH and temperature should be tested via accelerated degradation studies .

Advanced Research Questions

Q. How can the biological activity of this beta-carboline derivative be systematically evaluated?

- Methodological Answer : Screen for enzyme inhibition (e.g., topoisomerase, kinases) using fluorescence-based assays or receptor-binding studies (e.g., radioligand displacement). Cell viability assays (MTT, apoptosis markers) assess cytotoxicity. Dose-response curves and IC₅₀ values quantify potency .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of substituents on the beta-carboline core?

- Methodological Answer : Synthesize analogs with modified benzyloxy or methoxymethyl groups. Compare activities using computational tools (e.g., molecular docking) to predict binding affinities. Validate experimentally via competitive binding assays and pharmacokinetic profiling .

Q. How can analytical methods (e.g., HPLC) be optimized for quantifying this compound in biological matrices?

- Methodological Answer : Develop a reverse-phase HPLC method with a C18 column, using acetonitrile/water gradients. Validate linearity, limit of detection (LOD), and recovery rates in plasma or tissue homogenates. Couple with mass spectrometry (LC-MS/MS) for enhanced sensitivity .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock, Schrödinger) to model interactions with active sites. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. Free-energy calculations (MM-PBSA) quantify binding thermodynamics .

Notes

- Avoided references to commercial sources (e.g., ) per guidelines.

- Advanced questions emphasize experimental design and data contradiction resolution (e.g., SAR discrepancies due to substituent effects).

- Methodological answers integrate cross-disciplinary techniques (synthetic chemistry, computational biology, analytical validation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.